2-Fluoro-5-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGCHMPSCBYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382582 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-81-0 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 886497-81-0), a versatile and highly valuable synthetic intermediate. Its unique trifunctional architecture—an electrophilic aldehyde, a deactivating fluoro group, and a lipophilic trifluoromethoxy moiety—offers a powerful toolkit for researchers and drug development professionals aiming to craft next-generation therapeutics with optimized property profiles. We will explore its fundamental physical properties, reactivity, synthetic utility, and critical role in pharmaceutical development, providing field-proven insights into its application.

Molecular Structure and Key Identifiers

This compound is a substituted aromatic aldehyde whose structure is foundational to its utility. The interplay between its three key functional groups dictates its chemical behavior and applications.

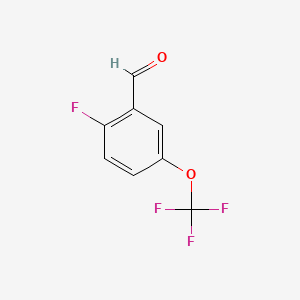

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. It is a colorless to light-yellow liquid under standard conditions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 886497-81-0 | [1][2] |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | |

| Physical Form | Colorless to light-yellow liquid | |

| Boiling Point | 200 °C | |

| Density | 1.428 g/mL | |

| Flash Point | 73 °C | |

| Solubility | Slightly miscible with water | [3] |

| Storage Temperature | Refrigerator (2-8 °C) |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by the strong electron-withdrawing nature of its substituents. Both the ortho-fluoro and meta-trifluoromethoxy groups enhance the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition reactions, which are fundamental in the construction of more complex molecular architectures.

Causality of Enhanced Reactivity:

-

Inductive Effect: The high electronegativity of the fluorine atom at the C2 position and the -OCF₃ group at the C5 position strongly pulls electron density from the aromatic ring. This inductive withdrawal (-I effect) makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[3]

-

Synthetic Versatility: The aldehyde functional group is a versatile handle for numerous transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate stilbene derivatives.

-

Aldol and Knoevenagel condensations to form carbon-carbon bonds.

-

Oxidation to the corresponding benzoic acid.

-

Reduction to the benzyl alcohol.

-

This predictable and enhanced reactivity is a key reason for its widespread use as a building block in multi-step syntheses of active pharmaceutical ingredients (APIs).[3][4]

Core Applications in Drug Development

The inclusion of the trifluoromethoxy (-OCF₃) group is a well-established strategy for enhancing the drug-like properties of a molecule. This moiety imparts several beneficial characteristics that address common challenges in drug discovery, such as poor metabolic stability and low bioavailability.

Key Advantages Conferred by the -OCF₃ Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Incorporating this group can block potential sites of metabolism, thereby increasing the drug's half-life and duration of action.

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted therapies.

-

Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions. This electronic influence can lead to improved binding affinity and selectivity for the biological target.

Because of these favorable attributes, this compound serves as a key intermediate in the synthesis of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[3]

Experimental Protocol: Synthesis

A representative synthesis for this compound involves the ortho-lithiation of a commercially available precursor followed by formylation. This method provides a direct route to the desired aldehyde.

Protocol: Synthesis via Ortho-Lithiation and Formylation [3]

Objective: To prepare this compound from 1-fluoro-4-(trifluoromethoxy)benzene.

Materials:

-

1-Fluoro-4-(trifluoromethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

-

Cooling: Cool the solution to a low temperature (typically below -70 °C using a dry ice/acetone bath, though the reference mentions cooling to 4°C and maintaining below 10°C during addition).[3]

-

Lithiation: Slowly add n-BuLi (approx. 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature remains low. Stir the resulting mixture at this temperature for 1-2 hours to allow for complete ortho-lithiation.

-

Formylation: Slowly add anhydrous DMF (approx. 1.2 eq) to the reaction mixture. The reaction is typically exothermic; maintain the low temperature during the addition.

-

Quenching: After stirring for an additional 1-2 hours, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting crude oil by silica gel column chromatography to obtain this compound as a pure product.[3]

Caption: General workflow for the synthesis of the target compound.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing fumes, mist, spray, or vapors.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a refrigerator.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a strategically important building block for pharmaceutical and materials science research. Its enhanced electrophilicity, coupled with the highly desirable properties imparted by the trifluoromethoxy group, makes it a powerful tool for creating novel molecules with improved metabolic stability, membrane permeability, and biological activity. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the laboratory and beyond.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]

-

Fluoropharm (n.d.). 886497-81-0 | this compound. Retrieved from [Link]

-

MDPI (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Tetrahedron (n.d.). 886497-81-0 | this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

Sources

A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Key Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, reactivity, and critical applications, with a focus on the scientific rationale behind its use as a strategic building block in modern pharmaceutical design.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of lead compounds.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's binding affinity, membrane permeability, and bioavailability.[1] this compound emerges as a valuable intermediate, providing a synthetically versatile handle—the aldehyde—on a phenyl ring pre-functionalized with these desirable fluorine moieties.

Physicochemical Properties

Understanding the fundamental properties of this reagent is the first step toward its effective application. The presence of both a fluorine atom and a trifluoromethoxy group significantly modulates the electronic environment of the benzaldehyde core.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O | [3][4] |

| Molecular Weight | 192.11 g/mol | [3][4] |

| CAS Number | 146137-78-2 | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 176 °C (lit.) | [4] |

| Density | 1.36 - 1.41 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.452 (lit.) | [4] |

Synthesis and Mechanistic Considerations

While proprietary synthesis routes are common, a plausible and scalable laboratory synthesis of this compound can be conceptualized from commercially available precursors. A common strategy involves the introduction of the trifluoromethoxy group, followed by formylation of the aromatic ring.

A potential synthetic pathway could start from 4-fluoro-3-nitrophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group using a suitable trifluoromethylating agent under basic conditions. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or similar methods to introduce the aldehyde functionality, would yield the target compound. The choice of reagents and conditions is critical to manage regioselectivity and yield.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Applications in Medicinal Chemistry

The aldehyde group of this compound is the primary site of reactivity, serving as a versatile electrophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The strong electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethoxy substituents significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6][7] This heightened reactivity is advantageous for driving reactions to completion under mild conditions.

Key Reactions and Their Significance

-

Wittig Reaction: A cornerstone of alkene synthesis, the Wittig reaction allows for the conversion of the aldehyde to a vinyl group, providing access to substituted styrenes which are precursors for polymers and complex drug scaffolds.[8][9][10]

-

Reductive Amination: This reaction is fundamental for introducing amine functionalities, enabling the synthesis of a vast range of bioactive molecules by forming crucial C-N bonds.

-

Aldol and Knoevenagel Condensations: These reactions are essential for building molecular complexity by forming new carbon-carbon bonds, leading to scaffolds like chalcones and other α,β-unsaturated systems known for their diverse biological activities.[11][12]

-

Grignard and Organolithium Additions: These reactions provide a direct route to secondary alcohols, which are versatile intermediates for further functionalization.

The trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to block metabolic hotspots, modulate pKa, and improve lipophilicity, thereby enhancing membrane permeability and drug-receptor interactions.[1][2][12]

Experimental Protocol: Synthesis of a Vinyl Derivative via Wittig Reaction

This protocol describes a representative Wittig reaction to illustrate the utility of this compound as a synthetic intermediate. The procedure is adapted from established methodologies for related benzaldehydes.[8][9][11]

Objective: To synthesize 1-Fluoro-2-vinyl-4-(trifluoromethoxy)benzene.

Materials

-

Methyltriphenylphosphonium bromide (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C using an ice bath. d. Slowly add n-butyllithium (1.0 eq.) dropwise. A distinct color change (typically to orange or yellow) indicates the formation of the phosphorus ylide. e. Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

Caption: Step-by-step workflow for the Wittig reaction protocol.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13][14][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

-

Hazards: The compound is a combustible liquid.[3] It may cause skin and eye irritation.[14] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[3][14] Keep the container tightly sealed. Recommended storage is often under refrigeration (2-8°C).[4]

-

First Aid:

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in pharmaceutical and materials science research. Its unique electronic properties, conferred by the strategic placement of fluorine and trifluoromethoxy groups, make it an attractive starting material for the synthesis of complex molecules with enhanced biological and physical properties. The protocols and data presented in this guide serve as a foundational resource for scientists looking to leverage this powerful intermediate in their research and development endeavors.

References

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved January 11, 2026, from [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). NMR Spectra. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved January 11, 2026, from [Link]

-

Hori, T., et al. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 11, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 146137-78-2 [m.chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. innospk.com [innospk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS No. 146137-78-2), a key fluorinated building block for research and development in the pharmaceutical, agrochemical, and materials science sectors. This document details the compound's physicochemical properties, outlines a robust synthetic pathway, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties imparted by the strategic placement of fluoro- and trifluoromethoxy- substituents on an aromatic scaffold.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance. It is highly lipophilic and a strong electron-withdrawing group, yet it is often considered a "super-halogen" or bioisostere for groups like chlorine, offering a unique combination of steric and electronic properties.[3][4] When combined with other substituents, such as a fluorine atom, on a versatile benzaldehyde scaffold, the resulting molecule becomes a powerful intermediate for creating complex chemical entities.

This compound presents a trifunctional platform:

-

An aldehyde group , ready for a vast array of transformations such as reductive amination, oxidation, and olefination.

-

An ortho-fluoro substituent , which modulates the reactivity of the aldehyde and the aromatic ring, and can serve as a handle for directed metallation reactions.

-

A meta-trifluoromethoxy group , which significantly impacts the electronic nature of the ring and enhances metabolic stability and membrane permeability in drug candidates.[1]

This guide serves as a practical resource for utilizing this high-value intermediate.

Physicochemical and Safety Data

Proper handling and understanding of a compound's physical properties are paramount for successful experimentation. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 146137-78-2 | [5] |

| Molecular Formula | C₈H₄F₄O | [5] |

| Molecular Weight | 192.11 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 176 °C (lit.) | [3] |

| Density | 1.36 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.452 (lit.) | [3] |

| Purity (Typical) | >97.0% (by GC) | [6] |

Safety and Handling

This compound is a combustible liquid that causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Storage: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool (recommended <15°C), dark, and well-ventilated place.[6]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is sparse, a logical and robust synthetic route can be designed based on established organofluorine chemistry. The proposed pathway involves two key steps starting from the commercially available 4-fluorophenol.

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices

-

Step 1: Trifluoromethoxylation of 4-Fluorophenol. The synthesis of the key intermediate, 1-Fluoro-4-(trifluoromethoxy)benzene, begins with 4-fluorophenol.[7] The phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide. This intermediate can then be treated with a suitable trifluoromethylating agent. While various reagents exist, copper-catalyzed reactions with reagents like trifluoromethyliodide (CF₃I) are common for forming the aryl-OCF₃ bond. This approach is often preferred over older methods that may require more hazardous reagents.[7]

-

Step 2: Ortho-Formylation. The introduction of the aldehyde group onto the 1-Fluoro-4-(trifluoromethoxy)benzene intermediate is the final key transformation. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution, while the trifluoromethoxy group is a deactivating, meta-directing group. The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich or moderately activated aromatic rings.[8][9] The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, and the reaction is expected to proceed at the position ortho to the activating fluorine atom, which is also the least sterically hindered position. An alternative, the directed ortho-metalation (DoM) using a strong lithium base followed by quenching with DMF, is also feasible as fluorine is a known directed metalation group.[10] However, the Vilsmeier-Haack reaction is often more practical on a larger scale.

Detailed Experimental Protocol: Synthesis

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.

Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

-

To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq), copper(I) iodide (0.1 eq), and a suitable solvent such as DMF.

-

Add a base, such as potassium carbonate (2.0 eq), to the mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C).

-

Introduce a suitable trifluoromethylating agent, such as trifluoromethyliodide (CF₃I), via a gas inlet tube or by using a pre-formed complex.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-Fluoro-4-(trifluoromethoxy)benzene.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

-

In a dry, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, ~10 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent should be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Add 1-Fluoro-4-(trifluoromethoxy)benzene (1.0 eq) to the Vilsmeier reagent, either neat or in a minimal amount of dry solvent.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring progress by GC-MS.

-

Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.

-

Hydrolyze the intermediate iminium salt by adding a sodium acetate solution and stirring until the aldehyde is formed (monitor by TLC/GC-MS).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purification Protocol: Vacuum Distillation

The crude product from the synthesis is often contaminated with unreacted starting materials or polymerization by-products.[11] Vacuum distillation is the most effective method for purification.

-

Set up a short-path distillation apparatus.

-

If the crude product is acidic (due to oxidation to the corresponding benzoic acid), first wash it with a saturated sodium bicarbonate solution, then water, and dry thoroughly.[11]

-

Transfer the crude oil to the distillation flask.

-

Slowly apply vacuum and gently heat the flask using an oil bath.

-

Collect the fraction distilling at the expected boiling point under the measured pressure (lit. bp 176 °C at atmospheric pressure).[3] The pressure should be adjusted to achieve a distillation temperature between 100-150 °C to avoid thermal decomposition.

Spectroscopic Characterization

No publicly available, peer-reviewed spectroscopic data for this specific compound was identified. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds such as 2-fluorobenzaldehyde and various trifluoromethyl/trifluoromethoxy-substituted aromatics.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | δ ~10.3 ppm (s, 1H, -CHO) ; δ ~7.8-8.1 ppm (m, 2H, Ar-H) ; δ ~7.3-7.5 ppm (m, 1H, Ar-H) . The aromatic protons will exhibit complex splitting due to ³J(H-H), ⁴J(H-H), ³J(H-F), and ⁴J(H-F) couplings. |

| ¹³C NMR | δ ~188-192 ppm (d, C=O) ; δ ~160-165 ppm (d, J ≈ 250 Hz, C-F) ; δ ~145-150 ppm (q, J ≈ 2 Hz, C-OCF₃) ; δ ~120.5 ppm (q, J ≈ 257 Hz, -OCF₃) ; Aromatic carbons between δ ~115-135 ppm . |

| ¹⁹F NMR | δ ~ -58 to -60 ppm (s, 3F, -OCF₃) ; δ ~ -110 to -120 ppm (m, 1F, Ar-F) . (Referenced to CFCl₃). |

| IR (Infrared) | ~3050-3100 cm⁻¹ (Ar C-H stretch); ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet); ~1700-1715 cm⁻¹ (Strong, C=O stretch); ~1600, 1480 cm⁻¹ (Ar C=C stretch); ~1250, 1170 cm⁻¹ (Strong, C-F stretches of -OCF₃); ~1200 cm⁻¹ (Ar C-F stretch).[6][12][13] |

| Mass Spec (EI) | M⁺ at m/z = 192 . Key fragments at m/z = 191 ([M-H]⁺) , 163 ([M-CHO]⁺) . |

Justification for Predictions:

-

¹H NMR: The aldehyde proton appears far downfield (~10 ppm). Aromatic protons are deshielded by the electron-withdrawing groups. The proton ortho to the aldehyde will be furthest downfield.

-

¹³C NMR: The carbonyl carbon is typically found around 190 ppm. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (~250 Hz). The -OCF₃ carbon also shows a large C-F coupling constant (~257 Hz), while the aromatic carbon it's attached to shows a smaller quartet coupling.

-

¹⁹F NMR: The chemical shift for the -OCF₃ group is characteristic. The aromatic fluorine's chemical shift is typical for a fluoroarene.

-

IR Spectroscopy: The C=O stretch is strong and sharp, and its position is slightly lowered due to conjugation with the aromatic ring.[13] The characteristic C-H stretches for the aldehyde group (Fermi doublet) are expected around 2720 and 2820 cm⁻¹.[12] The strong absorptions in the 1100-1300 cm⁻¹ region are definitive for the C-F bonds of the trifluoromethoxy group.

Reactivity and Synthetic Applications

This compound is a versatile intermediate whose reactivity is dictated by its aldehyde group and the electronically modified aromatic ring.

Caption: Key reaction pathways for the title compound.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-fluoro-5-(trifluoromethoxy)benzoic acid using standard oxidants like potassium permanganate or hydrogen peroxide. This carboxylic acid is itself a valuable building block.

-

Reduction: Selective reduction of the aldehyde to 2-fluoro-5-(trifluoromethoxy)benzyl alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH₄).

-

Reductive Amination: This is one of the most powerful reactions for drug discovery. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a substituted benzylamine. This is a key method for building complex molecular scaffolds.

-

Wittig and Related Olefinations: Reaction with phosphonium ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) provides access to a wide range of substituted styrenes.

-

Nucleophilic Addition: Grignard reagents and organolithiums can add to the carbonyl to form secondary alcohols.

-

Directed ortho-Metalation (DoM): The fluorine atom at the C2 position can direct lithiation to the C6 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[10] Trapping the resulting aryllithium intermediate with an electrophile allows for the synthesis of 1,2,4-trisubstituted benzene derivatives, a pattern often sought in pharmaceutical compounds.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. The combination of an accessible aldehyde handle with the unique electronic and steric properties imparted by the ortho-fluoro and meta-trifluoromethoxy substituents makes it an invaluable intermediate. Its application in the synthesis of novel pharmaceuticals and advanced materials is driven by the well-documented benefits of fluorination in modulating lipophilicity, metabolic stability, and binding interactions. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful reagent into their synthetic programs.

References

-

The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Synthesis Involving Fluoroaromatic Benzaldehydes. (1990). ProQuest Dissertations & Theses Global. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. (2023). ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. (n.d.). Proprep. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

-

Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Beryozkina, T., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 8, 1894-1899. [Link]

-

Furuya, T., Fukuhara, T., & Hara, S. (2005). Synthesis of gem-difluorides from aldehydes using DFMBA. Journal of Fluorine Chemistry, 126(5), 721-725. [Link]

-

Straightforward Synthesis of Fluorinated Enals via Photocatalytic α-Perfluoroalkenylation of Aldehydes. (2021). The Journal of Organic Chemistry. [Link]

-

Directed ortho lithiation general mechanism. (n.d.). ResearchGate. [Link]

-

Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191-7201. [Link]

-

Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. [Link]

-

Directed (ortho) Metallation. (n.d.). University of Liverpool. [Link]

-

2-(Trifluoromethyl)benzaldehyde. SpectraBase. [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook. [Link]

-

2-(Trifluoromethyl)benzaldehyde. SpectraBase. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The document is intended for an audience of researchers, chemists, and professionals in drug development and materials science. We will explore two primary synthetic strategies, delving into the mechanistic rationale behind each step, providing detailed experimental protocols, and discussing potential optimization parameters. The core of this guide focuses on a regioselective formylation approach, leveraging the principles of directed ortho-metalation, and an alternative pathway involving the oxidation of a benzylic alcohol.

Introduction and Strategic Importance

This compound is an aromatic aldehyde featuring a unique substitution pattern that imparts desirable properties to larger molecules. The fluorine atom at the 2-position and the trifluoromethoxy group at the 5-position create a distinct electronic and steric environment. The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic and metabolically stable bioisostere of other functional groups, making it increasingly sought after in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles[1]. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of heterocyclic systems.

Given the absence of a single, standardized public-domain protocol for its synthesis, this guide synthesizes information from established chemical principles and analogous transformations to propose robust and scientifically sound manufacturing routes.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of the target molecule suggests two primary strategies, both commencing from the commercially available precursor, 1-fluoro-4-(trifluoromethoxy)benzene.

Caption: Retrosynthetic analysis of this compound.

The most direct approach involves the regioselective introduction of a formyl group onto the 1-fluoro-4-(trifluoromethoxy)benzene backbone. An alternative, though potentially longer, route involves the synthesis of the corresponding benzyl alcohol followed by its selective oxidation.

Pathway I: Directed ortho-Metalation and Formylation

This pathway is arguably the most efficient, leveraging the powerful directing effect of the fluorine atom in ortho-lithiation reactions. The fluorine atom is a well-established and potent directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation at the adjacent ortho-position with high regioselectivity[2][3].

Causality of the Approach: Why Directed ortho-Metalation?

In polysubstituted aromatic systems, predicting the site of electrophilic substitution can be challenging. However, directed ortho-metalation (DoM) offers a predictable and high-yielding solution. The mechanism involves the coordination of a Lewis acidic organolithium reagent (like n-butyllithium) to a Lewis basic heteroatom on the aromatic ring (the DMG). This proximity effect dramatically lowers the activation energy for deprotonation of the nearest C-H bond[4].

In the case of 1-fluoro-4-(trifluoromethoxy)benzene, the fluorine atom is a significantly stronger DMG than the trifluoromethoxy group[1][2]. This ensures that lithiation will occur almost exclusively at the C-2 position, ortho to the fluorine, rather than at the C-3 position, ortho to the trifluoromethoxy group. Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality precisely where desired[5].

Experimental Workflow

Caption: Workflow for the synthesis via directed ortho-metalation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

While this starting material is commercially available, a synthesis protocol from p-fluorophenol is provided for completeness. One common method involves reaction with a trifluoromethylating agent[6].

-

To a stirred solution of p-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

-

Heat the mixture to facilitate the formation of the potassium phenoxide.

-

Introduce a trifluoromethyl source, such as trifluoromethylsulfonic anhydride or by bubbling a mixture of dichlorodifluoromethane (CCl₂F₂) and another reagent like potassium fluoride (KF), under controlled temperature and pressure.

-

After the reaction is complete (monitored by GC-MS), cool the mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation to yield 1-fluoro-4-(trifluoromethoxy)benzene.

Step 2: ortho-Lithiation and Formylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Addition of Substrate: Add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) to the cold THF.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate occurs during this time.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

| Parameter | Condition/Reagent | Rationale |

| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base ideal for deprotonation of aromatic C-H bonds. |

| Solvent | Anhydrous THF | Apolar aprotic solvent, stable to strong bases at low temperatures. |

| Temperature | -78 °C | Critical for preventing side reactions and ensuring the stability of the aryllithium intermediate. |

| Electrophile | N,N-Dimethylformamide (DMF) | A common and effective formylating agent for organolithium reagents. |

| Workup | Saturated aq. NH₄Cl | A mild acidic quench to hydrolyze the intermediate and neutralize any remaining base. |

Pathway II: Oxidation of 2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol

An alternative strategy involves the oxidation of the corresponding benzyl alcohol. This method is contingent on the successful synthesis of the alcohol precursor, which itself would likely be prepared from 1-fluoro-4-(trifluoromethoxy)benzene.

General Oxidation Protocol

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic synthesis, with numerous reagents available to effect this transformation without over-oxidation to the carboxylic acid[7][8][9].

-

Dissolve 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (1.0 eq) in a suitable solvent, such as dichloromethane (DCM).

-

Add a mild oxidizing agent. Common choices include:

-

Pyridinium chlorochromate (PCC)

-

Dess-Martin periodinane (DMP)

-

Manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols[9].

-

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture (e.g., through a pad of Celite to remove solid byproducts) and concentrate the filtrate.

-

Purify the resulting crude aldehyde by column chromatography as described in Pathway I.

| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |

| PCC | DCM, room temperature | Adv: Reliable, commercially available. Disadv: Chromium-based, toxic. |

| DMP | DCM, room temperature | Adv: High-yielding, mild conditions. Disadv: Potentially explosive, expensive. |

| MnO₂ | DCM or Hexane, reflux | Adv: Chemoselective for benzylic/allylic alcohols, inexpensive. Disadv: Requires a large excess of reagent. |

Purification and Quality Control

Purification of the final product, this compound, is critical to its use in subsequent applications.

-

Flash Column Chromatography: This is the preferred method for laboratory-scale purification. A silica gel stationary phase with an eluent system of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate) will effectively separate the product from non-polar starting materials and more polar impurities.

-

Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification technique, provided the product is thermally stable. The reduced pressure lowers the boiling point, minimizing the risk of decomposition.

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (typically ~1700 cm⁻¹).

Conclusion

The synthesis of this compound is most efficiently achieved through a directed ortho-metalation strategy starting from 1-fluoro-4-(trifluoromethoxy)benzene. This approach offers excellent regiocontrol, leveraging the potent directing ability of the fluorine atom. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to produce this valuable intermediate with high purity and in good yield. While an oxidation pathway represents a viable alternative, the direct formylation is recommended for its atom economy and shorter reaction sequence. Careful adherence to anhydrous and low-temperature conditions is paramount for the success of the lithiation-based methodology.

References

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. (URL: [Link])

- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. (URL: [Link])

-

ortho metalation. Andrew G Myers Research Group, Harvard University. (URL: [Link])

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. ACS Publications. (URL: [Link])

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. (URL: [Link])

-

Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. (URL: [Link])

- US2180772A - Trifluoromethyl benzaldehydes.

- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Vilsmeier-Haack Reaction. YouTube. (URL: [Link])

-

The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES. Sciencemadness.org. (URL: [Link])

- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

-

Directed ortho metalation. Wikipedia. (URL: [Link])

-

WO 2019/049173 A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google APIs. (URL: [Link])

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. (URL: [Link])

-

1-bromo-2-fluorobenzene. Organic Syntheses. (URL: [Link])

-

Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])

-

How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. (URL: [Link])

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. (URL: [Link])

-

Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. (URL: [Link])

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (URL: [Link])

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 9. sciencemadness.org [sciencemadness.org]

A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzaldehyde: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry. We will explore its unique structural attributes, physicochemical properties, and the strategic rationale for its use in the synthesis of novel therapeutic agents. This document moves beyond a simple datasheet to offer insights into the causality behind its reactivity and application, grounded in the principles of physical organic chemistry and contemporary drug design strategies.

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The strategic placement of fluorine-containing functional groups can profoundly influence lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1][2] this compound is an exemplar of a highly functionalized building block designed to leverage these benefits. It features two distinct, potent electron-withdrawing groups—a fluorine atom and a trifluoromethoxy group—positioned on a benzaldehyde core. This unique combination makes it a highly reactive and versatile intermediate for constructing complex molecular architectures with desirable drug-like properties.[3][4]

Molecular Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The following section details the key identifiers and properties of this compound.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is This compound .[5] Its identity is further specified by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 886497-81-0 | [5] |

| Molecular Formula | C₈H₄F₄O₂ | [5][6] |

| Molecular Weight | 208.11 g/mol | [6] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C=O)F | [6] |

| MDL Number | MFCD04115886 | [5] |

digraph "2_Fluoro_5_trifluoromethoxy_benzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C", pos="2.5,0!"]; H_CHO [label="H", pos="3.2,-0.5!"]; O_CHO [label="O", pos="3.2,0.5!"]; F_sub [label="F", pos="-1.5,1.5!"]; O_methoxy [label="O", pos="-1.5,-1.5!"]; C_CF3 [label="C", pos="-2.5,-2!"]; F1_CF3 [label="F", pos="-3.5,-1.5!"]; F2_CF3 [label="F", pos="-3.5,-2.5!"]; F3_CF3 [label="F", pos="-2.5,-3!"];

// Benzene ring C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="0,3.464!"]; C4 [pos="-2,3.464!"]; C5 [pos="-3,1.732!"]; C6 [pos="-2,0!"];

// Edges for benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituents C1 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- F_sub; C5 -- O_methoxy; O_methoxy -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3;

// Invisible nodes for positioning H atoms on the ring H3[label="H", pos="0.8,4.5!"]; H4[label="H", pos="-2.8,4.5!"]; H6[label="H", pos="-2.8,-1!"];

// Edges for H atoms on the ring C3 -- H3; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Substance / Liquid | [5][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

The Trifluoromethoxy Group: A "Super-Halogen" in Drug Design

The trifluoromethoxy (-OCF₃) group is a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" due to its unique electronic and steric properties.[7] Its inclusion in a drug candidate is a deliberate strategy to optimize its pharmacokinetic profile.

-

Enhanced Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design.[8] This increased lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution (ADME).[2][8]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly by Cytochrome P450 enzymes.[8] This can shield adjacent parts of the molecule from metabolic attack, increasing the drug's half-life and reducing patient dosage.

-

Electronic Profile : The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property profoundly influences the electron distribution of the aromatic ring, affecting both the molecule's reactivity and its ability to bind to biological targets.[8]

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. The presence of two powerful electron-withdrawing groups on the aromatic ring synergistically enhances this electrophilicity.

Caption: Predicted electronic effects enhancing the reactivity of the aldehyde.

-

Inductive Effects (-I) : Both the ortho-fluoro substituent and the meta-trifluoromethoxy group exert strong electron-withdrawing inductive effects. This pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde.

-

Enhanced Electrophilicity : The cumulative electron withdrawal makes the carbonyl carbon significantly more electron-deficient (more positive charge, δ+) compared to unsubstituted benzaldehyde.

-

Consequences for Synthesis : This heightened electrophilicity makes the aldehyde highly susceptible to attack by nucleophiles. This is advantageous for a variety of crucial synthetic transformations, such as reductive aminations, Wittig reactions, and aldol condensations, which are frequently used to build the core scaffolds of drug molecules.[4][9] The reactions are expected to proceed under mild conditions with high efficiency.

Synthetic Strategy: A Plausible Pathway

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be proposed based on established organofluorine chemistry. A logical approach would involve the functionalization of a commercially available precursor, such as 2-fluoro-5-bromobenzaldehyde.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol describes a potential palladium-catalyzed cross-coupling reaction to introduce the trifluoromethoxy group.

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-5-bromobenzaldehyde (1.0 eq), a palladium catalyst such as Pd(dba)₂ (0.05 eq), and a suitable ligand like Xantphos (0.1 eq).

-

Reagent Addition : Add the trifluoromethoxylation reagent, for example, tetramethylammonium trifluoromethoxide (Me₄NOCF₃) (1.5 eq).

-

Solvent : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

-

Reaction Conditions : Heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Development Workflows

This compound is primarily used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).[3][10] Its aldehyde functionality serves as a versatile handle for introducing the fluorinated phenyl moiety into larger, more complex molecules. A prime example is its use in reductive amination to form carbon-nitrogen bonds, a fundamental transformation in the synthesis of many drug classes.

Workflow Protocol: Reductive Amination

This protocol outlines a typical reductive amination reaction to synthesize a secondary amine, a common structural motif in pharmaceuticals.

Caption: General workflow for a reductive amination reaction.

-

Reactant Dissolution : Dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation : Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

-

Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring : Continue stirring at room temperature and monitor the reaction's completion using TLC or LC-MS.

-

Quenching and Work-up : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary amine product via column chromatography.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Classification : The compound is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[5]

-

Precautionary Statements :

-

P261 : Avoid breathing fumes, mist, spray, or vapors.[5]

-

P264 : Wash skin thoroughly after handling.[5]

-

P271 : Use only outdoors or in a well-ventilated area.[5]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

Handling Recommendations : Always handle this chemical inside a certified fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a product of rational design intended to solve specific challenges in medicinal chemistry. Its unique electronic and physicochemical properties, imparted by the strategic combination of fluoro and trifluoromethoxy groups, make it a highly valuable building block for the synthesis of novel therapeutics. Understanding the interplay of its structural features and reactivity allows researchers and drug development professionals to harness its full potential in creating the next generation of pharmaceuticals.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (Source Not Specified).

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

- A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. Benchchem.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem. [Link]

- 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Source Not Specified.

- SAFETY DATA SHEET for 2-Chloro-5-(trifluoromethyl)benzaldehyde. Source Not Specified.

-

The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. Benchchem.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

The Journal of Organic Chemistry. ACS Publications. [Link]

-

Organic Letters. ACS Publications. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. achmem.com [achmem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety considerations, handling protocols, and emergency procedures for 2-Fluoro-5-(trifluoromethoxy)benzaldehyde. As a highly functionalized aromatic aldehyde, this compound is a valuable intermediate in medicinal chemistry and materials science. Its unique electronic properties, imparted by the ortho-fluoro and meta-trifluoromethoxy substituents, also dictate its specific hazard profile. This guide moves beyond a simple recitation of safety data sheet (SDS) information, offering field-proven insights and explaining the causal logic behind recommended safety protocols to ensure a self-validating system of laboratory safety.

Section 1: Chemical Identity and Properties

Correctly identifying a chemical is the foundation of safety. The unique combination of substituents on the benzaldehyde ring defines its reactivity and toxicological profile.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 886497-81-0 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | |

| Appearance | Not specified; likely a liquid based on similar structures. | |

| Synonyms | MFCD04115886 | [1] |

The trifluoromethoxy group (-OCF₃) is a bioisostere of other functional groups and is known for increasing metabolic stability and lipophilicity in drug candidates.[2] However, its strong electron-withdrawing nature, combined with that of the fluorine atom, significantly activates the aldehyde group, influencing its reactivity.[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these hazards is critical for risk assessment. The primary hazards are related to its irritant properties.[1]

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

GHS Label Elements: [1]

-

Pictogram:

-

Signal Word: Warning

-

Precautionary Statements (selected): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338[1]

The presence of an ortho-fluoro substituent can enhance the reactivity of C-H bonds, a factor often exploited in synthesis but also one that underscores the need for careful handling to avoid unintended reactions.[4]

Section 3: Risk Assessment and Exposure Control

Effective safety management hinges on a robust risk assessment, which considers both the inherent hazards of a chemical and the potential for exposure during a specific protocol. The primary routes of exposure for this compound are inhalation, skin contact, and eye contact.

Engineering Controls: The first line of defense is always engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood. This is critical to mitigate the risk of respiratory irritation from its vapors.[1]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a risk of splashing. | Protects against serious eye irritation from splashes or vapors.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times. | Prevents skin irritation upon contact.[1] Always inspect gloves before use. |

| Skin/Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and provides a barrier. |

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict handling and storage protocols is non-negotiable.

Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Aliquotting: Transfer the liquid using a calibrated pipette or syringe to minimize the risk of spills. Avoid "splashing" the liquid by dispensing it gently against the inner wall of the receiving vessel.

-

Reaction Setup: If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent vapor release.

-

Post-Handling: After use, securely cap the container. Thoroughly wash hands and any potentially exposed skin with soap and water.[1]

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from sources of ignition, as related compounds are combustible liquids.[5]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Waste Disposal:

-

Dispose of waste this compound and any contaminated materials (e.g., pipette tips, gloves) as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures: [1]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.

Spill Response Protocol:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control Vapors: Ensure the fume hood is operational to capture any vapors.

-

Absorb: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.

Section 6: Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions. However, like many benzaldehydes, it may be sensitive to air and light over long periods.

-

Conditions to Avoid: Avoid heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[6] The electron-deficient aromatic ring and aldehyde group are susceptible to nucleophilic attack.